Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Validation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic amides. The complete systematic name is N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide dihydrochloride, which accurately describes the structural connectivity between the morpholine ring system and the substituted pyrazole moiety through the carboxamide functional group. The molecular formula C11H20Cl2N4O2 reflects the presence of eleven carbon atoms, twenty hydrogen atoms, two chloride ions, four nitrogen atoms, and two oxygen atoms.
The Chemical Abstracts Service registry number 1185126-63-9 provides unambiguous identification of this specific compound in chemical databases. The molecular weight has been calculated as 311.21 grams per mole, accounting for both the organic cation and the two chloride counter-ions. This molecular weight value has been computed using standard atomic masses and verified through multiple database entries. The International Chemical Identifier string InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H provides a standardized representation of the molecular structure and connectivity.
The Simplified Molecular Input Line Entry System notation CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl describes the complete structure including the salt formation with two chloride ions. Validation of these structural descriptors against multiple chemical databases confirms the accuracy of the molecular formula and ensures proper identification of this specific dihydrochloride salt form. The presence of four nitrogen atoms distributed across both ring systems creates multiple potential sites for protonation, which is consistent with the formation of a stable dihydrochloride salt.
Properties
IUPAC Name |
N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVKKGRSHUKUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Morpholine derivatives are widely recognized for their pharmacological properties, including their ability to act as inhibitors of various biological targets. The compound in focus has been studied for its potential as an ERK5 inhibitor , which is significant for its role in cancer therapy. Research indicates that modifications at the morpholine ring can enhance the potency and pharmacokinetics of these compounds, making them suitable candidates for drug development .
Table 1: Summary of Morpholine Derivatives and Their Biological Activities
Anticancer Activity
Recent studies have demonstrated that morpholine derivatives exhibit significant anticancer properties. For instance, novel 1H-pyrazole-3-carboxamide derivatives have shown promising results in inhibiting the proliferation of cancer cells, suggesting that the incorporation of pyrazole moieties can enhance the anticancer efficacy of morpholine derivatives .
Case Study: Anticancer Effects of Pyrazole Derivatives
A study focusing on the synthesis of various pyrazole derivatives revealed that certain modifications led to increased inhibition of cancer cell growth. The results highlighted the potential of these compounds as therapeutic agents in oncology, particularly against resistant cancer cell lines .
Pharmacokinetics and Drug Design
The design of morpholine-containing compounds often involves optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The introduction of substituents on the morpholine ring has been shown to influence these properties significantly. For example, small lipophilic substituents can improve membrane permeability and bioavailability .
Table 2: Pharmacokinetic Properties of Selected Morpholine Derivatives
| Compound Name | Bioavailability (%) | Membrane Permeability | Reference |
|---|---|---|---|
| Compound A | 42 | Low | |
| Compound B | 60 | Moderate | |
| Compound C | 30 | High |
Neurological Applications
Morpholine derivatives have also been explored for their potential in treating neurological disorders due to their ability to modulate ion channels. Specifically, compounds targeting the Na v 1.8 channel have been identified as promising candidates for pain management therapies .
Mechanism of Action
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride is unique due to its specific structural features and potential applications. Similar compounds include other morpholine derivatives and pyrazolyl amides, which may have different biological activities and uses. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.
Comparison with Similar Compounds
Table 2: Thermal Properties of Related Compounds
Impurity Profiles and Analytical Methods
Dihydrochloride salts require stringent impurity control. Pharmacopeial standards for Levocetirizine dihydrochloride specify ≤0.2% residue on ignition and validated HPLC methods using acetonitrile-water-sulfuric acid (93:6.6:0.4) for separating amide and piperazine impurities . While direct data on the target compound’s impurities are unavailable, similar analytical frameworks likely apply. Neutral pyrazole derivatives, such as those synthesized via Hofmann degradation, may produce unidentified byproducts under harsh conditions , highlighting the need for tailored quality control protocols.
Table 3: Impurity Analysis of Dihydrochloride Salts
Biological Activity
Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride is a complex organic compound that exhibits a unique structure combining morpholine and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiparasitic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C11H16Cl2N4O2, with a molar mass of approximately 285.17 g/mol. The presence of functional groups such as the morpholine ring, carboxylic acid, and amide bond contributes to its reactivity and biological activity.
Key Functional Groups
| Functional Group | Description |
|---|---|
| Morpholine Ring | A six-membered heterocyclic compound with nitrogen and oxygen. |
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms, known for biological activity. |
| Amide Bond | A carbonyl group linked to a nitrogen atom, enhancing solubility and stability. |
Antimicrobial Activity
Research has indicated that morpholine derivatives possess notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Efficacy
A study conducted on related morpholine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized below:
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Morpholine derivative A | 0.025 | Staphylococcus aureus |
| Morpholine derivative B | 0.050 | Escherichia coli |
| Morpholine derivative C | 0.075 | Pseudomonas aeruginosa |
These results suggest that the incorporation of morpholine into the structure enhances antimicrobial potency .
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications. In particular, studies have focused on its ability to inhibit specific enzymes involved in parasite metabolism.
Case Study: Antimalarial Potential
Research on similar pyrazole-containing compounds has demonstrated their efficacy against Plasmodium falciparum, the malaria-causing parasite. For instance:
- Inhibition of PfATP4 : Compounds targeting PfATP4 have shown significant activity with EC50 values ranging from 0.010 to 0.100 µM.
- Metabolic Stability : Modifications to the core structure improved metabolic stability in human microsomes, crucial for therapeutic development.
The findings indicate that morpholine derivatives can be optimized for enhanced antiparasitic activity while maintaining favorable pharmacokinetic properties .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.
- Membrane Disruption : It may affect bacterial cell membrane integrity, leading to cell lysis.
- Receptor Interaction : Potential interactions with cellular receptors could modulate biological responses.
Preparation Methods
Direct Multi-step Synthesis Approach
This methodology involves constructing the core pyrazole ring, followed by functionalization with morpholine and subsequent amide formation. The key steps are:
Preparation of the pyrazole core :
The pyrazole ring substituted with ethyl and methyl groups at specific positions can be synthesized via hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds or chalcone derivatives. For example, phenyl hydrazine reacts with chalcone derivatives under controlled conditions to form substituted pyrazoles, as described in recent literature, with regioselectivity achieved through catalyst choice and reaction conditions.Introduction of the morpholine moiety :
The morpholine ring can be introduced through nucleophilic substitution or coupling reactions. One common method involves reacting an appropriate acyl chloride or ester intermediate with morpholine under basic conditions to form the morpholine-containing intermediate.Formation of the amide linkage :
The final step involves coupling the pyrazole derivative with morpholine-derived acyl intermediates using coupling agents such as carbodiimides (e.g., DCC, EDC) to generate the amide bond, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.
Derivatization of Precursors
An alternative approach leverages the synthesis of simpler intermediates, which are then derivatized into the target compound:
Synthesis of morpholine-2-carboxylic acid derivatives :
Morpholine-2-carboxylic acid itself can be synthesized via oxidation of morpholine derivatives or through cyclization reactions involving amino acids or related intermediates.Pyrazole functionalization :
Substituted pyrazoles, such as 1-ethyl-3-methyl-1H-pyrazol-4-yl derivatives, can be prepared via hydrazine reactions with α,β-unsaturated compounds, or through metal-catalyzed coupling reactions involving phenylacetylene and aromatic aldehydes, leading to regioselective pyrazole formation.Coupling to form the target amide :
The pyrazole derivative is then coupled with morpholine-2-carboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides) to generate the amide linkage. This process often employs coupling reagents such as HATU, DCC, or EDC, under mild conditions to preserve the integrity of sensitive functional groups.
Specific Research Findings and Data
| Method | Key Reactions | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| Cyclization of Ester Derivatives | Cyclizing ester derivatives of chalcone-like compounds to generate pyrazoline intermediates, followed by oxidation to pyrazoles | Strong bases such as potassium hexamethyldisilazide, sodium hexamethyldisilazide; cyclization via nucleophilic attack | Enables regioselective synthesis of substituted pyrazoles with functional groups suitable for further derivatization |
| Hydrazine-mediated Pyrazole Formation | Reaction of phenyl hydrazine with chalcone derivatives | Catalyzed by Cu/Fe in DMF, using phenylacetylene and aromatic aldehydes | Produces regioselectively substituted pyrazoles, which serve as precursors for further functionalization |
| Amide Bond Formation | Coupling of pyrazole derivatives with morpholine-2-carboxylic acid derivatives | Use of carbodiimide-based coupling reagents (DCC, EDC), in presence of bases like DIPEA | Yields the target compound with high purity, suitable for salt formation |
Notes on Optimization and Challenges
Enantiomeric Purity :
As indicated in recent patents, enantiomerically enriched intermediates are crucial for biological activity, with methods such as diastereoselective salt formation and chiral catalysis employed to achieve >99% enantiomeric excess.Reaction Conditions :
The choice of solvent, temperature, and catalysts significantly affects regioselectivity and yield. For example, cyclization reactions often require strong bases and inert atmospheres to prevent side reactions.Functional Group Compatibility :
Protecting groups may be necessary to prevent undesired reactions at sensitive sites, especially during multi-step syntheses involving pyrazole and morpholine moieties.
Summary of Key Data
| Preparation Method | Main Reactions | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of ester derivatives | Cyclization, oxidation | Potassium hexamethyldisilazide, strong bases | High regioselectivity | Requires multi-step purification |
| Hydrazine-based pyrazole synthesis | Hydrazine addition, coupling | Hydrazine, aromatic aldehydes, metal catalysts | Good regioselectivity | Sensitive to reaction conditions |
| Derivatization of intermediates | Coupling with morpholine derivatives | DCC, EDC, acyl chlorides | Flexibility in functionalization | Possible side reactions if not optimized |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via solvent-assisted or solid-phase methods. For example, analogous pyrazole-carboxamide derivatives are synthesized by refluxing precursors (e.g., 3-formyl-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and using polar aprotic solvents (e.g., DMF) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted morpholine intermediates .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) should be tested using UV-Vis spectroscopy or gravimetric analysis. Stability studies require incubating the compound at 37°C in pH 7.4 buffer, followed by LC-MS to detect decomposition products (e.g., morpholine ring hydrolysis or amide bond cleavage). For analogs, solubility in water is confirmed via dynamic light scattering (DLS), while decomposition under oxidative stress is assessed using H₂O₂ .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the morpholine ring protons (δ 3.5–4.0 ppm) and pyrazole methyl/ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH₂CH₃) .
- LC-MS : Molecular ion peaks at m/z ~285.17 (C₁₀H₁₃N₃O₂) with fragmentation patterns indicating loss of HCl (Δ m/z ~36) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How does the compound’s dual morpholine-pyrazole architecture influence its binding affinity to kinase targets, and how can conflicting bioactivity data be resolved?
- Methodological Answer : The morpholine ring’s oxygen atom may form hydrogen bonds with kinase active sites (e.g., MAPK pathways), while the pyrazole’s hydrophobic groups enhance membrane permeability. Conflicting bioactivity data (e.g., upregulation vs. downregulation in kinase assays) can arise from assay conditions (e.g., ATP concentration, pH). Resolve discrepancies by standardizing assays:
- Use uniform ATP levels (1 mM) and buffer systems (HEPES, pH 7.5).
- Validate results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
Q. What strategies can mitigate instability of the amide bond during in vitro pharmacological studies?
- Methodological Answer : The amide bond’s susceptibility to hydrolysis is pH-dependent. Stabilization strategies include:
- Prodrug Design : Replace the amide with a carbamate or ester pro-moiety cleaved intracellularly.
- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to shield the bond from aqueous degradation .
Q. How do structural analogs (e.g., morpholine-3-carboxylic acid derivatives) compare in reactivity and bioactivity, and what computational tools support SAR analysis?
- Methodological Answer : Morpholine-3-carboxylic acid lacks the amide group, reducing nucleophilic stability but increasing electrophilic reactivity. SAR analysis requires:
- Docking Simulations : Use AutoDock Vina to compare binding poses of analogs with targets (e.g., trypsinogen-activating kinases).
- DFT Calculations : Assess electronic effects (e.g., charge distribution on the morpholine ring) using Gaussian09 .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s role in calcium signaling pathways?
- Methodological Answer : Discrepancies may stem from cell-type specificity (e.g., pancreatic acinar cells vs. neuronal cells). Resolve by:
- Calcium Imaging : Use Fluo-4 AM dye in target cells to quantify Ca²⁺ flux under compound treatment.
- Knockdown Studies : siRNA silencing of candidate kinases (e.g., MAPK1) to isolate pathway contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
